![molecular formula C42H36O2Si B14240518 Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- CAS No. 380910-84-9](/img/structure/B14240518.png)
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- is a complex organosilicon compound It features a silane core bonded to two dimethyl groups and two indenyl groups, each substituted with a 5-methyl-2-furanyl and a phenyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- typically involves the reaction of appropriate indenyl precursors with a silane reagent. The reaction conditions often require a catalyst to facilitate the formation of the desired product. For instance, the use of a platinum or palladium catalyst can be effective in promoting the reaction.
Industrial Production Methods
Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process would include the preparation of the indenyl precursors, followed by their reaction with a silane reagent under controlled conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: It can be reduced to form simpler silane derivatives.
Substitution: The compound can participate in substitution reactions, where one or more of its substituents are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Substitution reactions may require the presence of a catalyst, such as a transition metal complex, to proceed efficiently.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield silanols or siloxanes, while reduction could produce simpler silane derivatives.
Applications De Recherche Scientifique
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other organosilicon compounds.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological molecules.
Industry: Used in the production of advanced materials, such as high-performance polymers and coatings.
Mécanisme D'action
The mechanism by which Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- exerts its effects involves its interaction with specific molecular targets. The indenyl groups can interact with various receptors or enzymes, modulating their activity. The silane core provides stability and facilitates the compound’s incorporation into larger molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Trimethyl(5-methyl-2-furyl)silane
- Trimethyl(5-methyl-2-furyl)germane
- Dimethylbis(2,3,4,5-tetramethyl-2,4-cyclopentadien-1-yl)silane
Uniqueness
Silane, dimethylbis[2-(5-methyl-2-furanyl)-4-phenyl-1H-inden-1-yl]- is unique due to its combination of indenyl and furan substituents, which confer distinct chemical and physical properties. This makes it particularly valuable for applications requiring specific interactions with biological molecules or advanced material synthesis.
Propriétés
Numéro CAS |
380910-84-9 |
|---|---|
Formule moléculaire |
C42H36O2Si |
Poids moléculaire |
600.8 g/mol |
Nom IUPAC |
dimethyl-bis[2-(5-methylfuran-2-yl)-4-phenyl-1H-inden-1-yl]silane |
InChI |
InChI=1S/C42H36O2Si/c1-27-21-23-39(43-27)37-25-35-31(29-13-7-5-8-14-29)17-11-19-33(35)41(37)45(3,4)42-34-20-12-18-32(30-15-9-6-10-16-30)36(34)26-38(42)40-24-22-28(2)44-40/h5-26,41-42H,1-4H3 |
Clé InChI |
STCDMQINCVEGFO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(O1)C2=CC3=C(C=CC=C3C2[Si](C)(C)C4C5=CC=CC(=C5C=C4C6=CC=C(O6)C)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


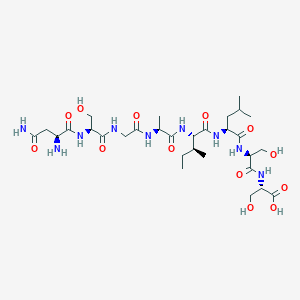
![2-Nitro-5-[(9H-xanthen-9-yl)sulfanyl]benzoic acid](/img/structure/B14240442.png)
![(2S)-3-[(10-Methylhexadecyl)oxy]propane-1,2-diol](/img/structure/B14240443.png)
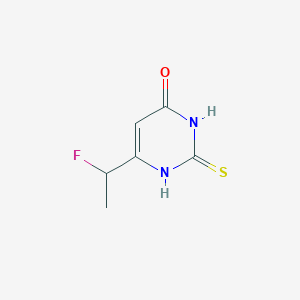
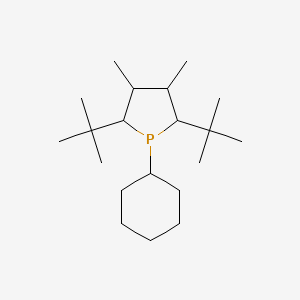
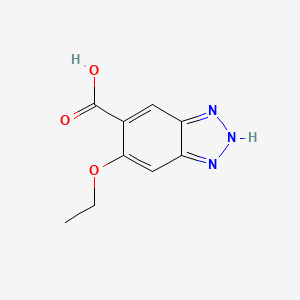
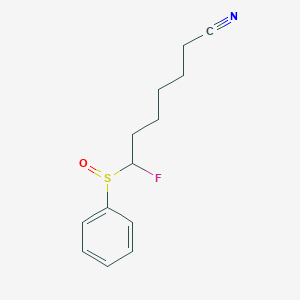
![N,N-Dimethyl[4-(3-methylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]amine](/img/structure/B14240481.png)
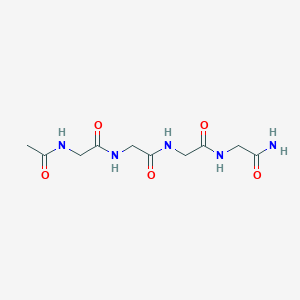
![4-[3-(2,6-Dipyridin-2-ylpyridin-4-yl)oxypropoxy]-2,6-dipyridin-2-ylpyridine](/img/structure/B14240501.png)
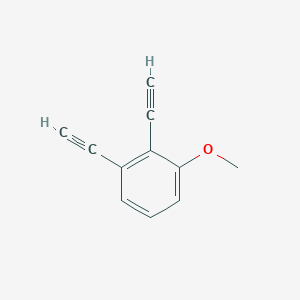
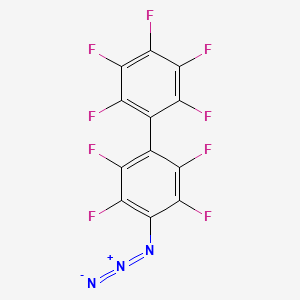
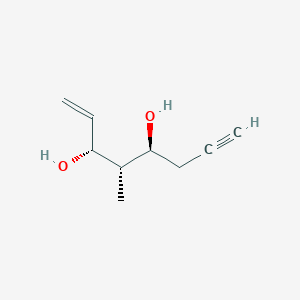
![1-Phenyl-4-[4-(3-phenyl-1,2-oxazol-5-yl)butyl]piperazine](/img/structure/B14240515.png)
